D-Glucosamine-13C6 6-Phosphate Hydrate
Description
Properties
Molecular Formula |
¹³C₆H₁₆NO₉P |
|---|---|
Molecular Weight |
283.12 |
Synonyms |
2-Amino-2-deoxy-D-glucose-13C6 6-(Dihydrogen Phosphate) Hydrate; _x000B_Glucosamine-13C6 6-Phosphate Hydrate; 2-Amino-2-deoxy-D-glucose-13C6 6-Phosphate Hydrate; 2-Amino-2-deoxyglucose-13C6 6-Phosphate Hydrate; 2-Amino-D-glucose-6-phosphate-13C6 Hydrate; D |
Origin of Product |
United States |
Metabolic Centrality and Interconnections of D Glucosamine 6 Phosphate
Biosynthesis of D-Glucosamine-6-Phosphate
The synthesis of D-glucosamine-6-phosphate is a crucial entry point into the hexosamine biosynthetic pathway (HBP), a metabolic route responsible for producing precursors for glycosylation. umich.edumdpi.com
Glucosamine-6-Phosphate Synthase (GFAT/GlmS) Catalysis and Regulation
The primary and rate-limiting step in the de novo synthesis of D-glucosamine-6-phosphate is catalyzed by the enzyme glucosamine-6-phosphate synthase (GlmS), also known as glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT). umich.eduebi.ac.uknih.gov This enzyme facilitates an irreversible reaction that combines fructose-6-phosphate with the amino group from glutamine to produce D-glucosamine-6-phosphate and glutamate (B1630785). tandfonline.com
The catalytic mechanism of GlcN-6-P synthase is intricate, involving two distinct structural domains: an N-terminal glutaminase (B10826351) domain and a C-terminal isomerase domain. ebi.ac.ukproteopedia.org The glutaminase domain first hydrolyzes glutamine to yield glutamate and ammonia (B1221849). ebi.ac.ukresearchgate.net This ammonia is then channeled through the enzyme's interior to the isomerase domain, which catalyzes the conversion of fructose-6-phosphate into glucosamine-6-phosphate. ebi.ac.ukresearchgate.netresearchgate.net The binding of fructose-6-phosphate to the synthase domain induces a conformational change that is believed to facilitate the transfer of ammonia and the subsequent isomerization. proteopedia.orgresearchgate.net
Regulation of GFAT activity is critical for controlling the flux into the hexosamine pathway. The end-product of the pathway, UDP-N-acetylglucosamine (UDP-GlcNAc), acts as a feedback inhibitor of GFAT. researchgate.netresearchgate.net This inhibition is a key mechanism for maintaining cellular homeostasis of this important metabolite. researchgate.net Additionally, factors such as insulin (B600854) and the availability of substrates like glucose and glutamine can modulate GFAT activity. nih.govnih.gov
Glucosamine (B1671600) Phosphorylation by Hexokinases
In addition to the de novo synthesis from fructose-6-phosphate, D-glucosamine-6-phosphate can also be generated through the direct phosphorylation of glucosamine. This reaction is catalyzed by hexokinases, the same enzymes that phosphorylate glucose in the initial step of glycolysis. researchgate.netnih.govresearchgate.net While glucose is the primary substrate for hexokinases, they can also phosphorylate glucosamine, although with a lower affinity. nih.gov For instance, the apparent Km of rat liver glucokinase for glucosamine is approximately 8 mM. nih.gov This salvage pathway allows cells to utilize exogenous glucosamine, which can be transported into the cell and then phosphorylated to enter the hexosamine biosynthetic pathway. researchgate.net
Conversion Pathways of D-Glucosamine-6-Phosphate
Once synthesized, D-glucosamine-6-phosphate is a substrate for further enzymatic conversions, leading to the production of the essential precursor for glycosylation, UDP-GlcNAc.
Conversion to N-Acetylglucosamine-6-Phosphate via Glucosamine-6-Phosphate N-Acetyltransferase (GNA1/GNPNAT1)
The next step in the pathway involves the acetylation of the amino group of D-glucosamine-6-phosphate to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P). researchgate.netmdpi.com This reaction is catalyzed by the enzyme glucosamine-6-phosphate N-acetyltransferase (GNA1 or GNPNAT1), which utilizes acetyl-CoA as the acetyl group donor. wikipedia.orgonline-medical-dictionary.orguchicago.edu This enzyme is specific for its substrates and plays a crucial role in committing the glucosamine-derived molecule to the synthesis of N-acetylated sugars. nih.gov In eukaryotes, this acetylation step occurs before the isomerization of the phosphate (B84403) group. wikipedia.org
Subsequent Steps to Uridine (B1682114) Diphosphate-N-Acetylglucosamine (UDP-GlcNAc)
Following the formation of N-acetylglucosamine-6-phosphate, a series of enzymatic reactions leads to the final product of the hexosamine biosynthetic pathway, UDP-GlcNAc. The key enzymes in this conversion are:
Phosphoacetylglucosamine Mutase (AGM1/PGM3): This enzyme catalyzes the isomerization of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate (GlcNAc-1-P). researchgate.netresearchgate.net
UDP-N-Acetylglucosamine Pyrophosphorylase (UAP1/AGX1): This enzyme then catalyzes the final step, the uridylation of N-acetylglucosamine-1-phosphate with uridine triphosphate (UTP) to produce UDP-N-acetylglucosamine (UDP-GlcNAc) and pyrophosphate. researchgate.netresearchgate.net
The resulting UDP-GlcNAc is a high-energy donor substrate used in the synthesis of a wide array of important biomolecules, including glycoproteins, proteoglycans, and glycolipids. researchgate.netwikipedia.org
Interactive Data Table: Enzymes in D-Glucosamine-6-Phosphate Metabolism
| Enzyme | Abbreviation(s) | Function | Substrate(s) | Product(s) |
| Glucosamine-6-Phosphate Synthase | GFAT, GlmS | Catalyzes the first and rate-limiting step of the hexosamine biosynthetic pathway. umich.eduebi.ac.uk | Fructose-6-phosphate, Glutamine | D-Glucosamine-6-phosphate, Glutamate |
| Hexokinase | HK | Phosphorylates glucosamine. researchgate.netnih.gov | Glucosamine, ATP | D-Glucosamine-6-phosphate, ADP |
| Glucosamine-6-Phosphate N-Acetyltransferase | GNA1, GNPNAT1 | Acetylates D-glucosamine-6-phosphate. mdpi.comwikipedia.org | D-Glucosamine-6-phosphate, Acetyl-CoA | N-Acetylglucosamine-6-phosphate, CoA |
| Phosphoacetylglucosamine Mutase | AGM1, PGM3 | Isomerizes N-acetylglucosamine-6-phosphate. researchgate.netresearchgate.net | N-Acetylglucosamine-6-phosphate | N-Acetylglucosamine-1-phosphate |
| UDP-N-Acetylglucosamine Pyrophosphorylase | UAP1, AGX1 | Catalyzes the final step in UDP-GlcNAc synthesis. researchgate.netresearchgate.net | N-Acetylglucosamine-1-phosphate, UTP | UDP-N-Acetylglucosamine, Pyrophosphate |
UDP-GlcNAc as a Precursor for Glycosylation Reactions (e.g., N-linked, O-linked, O-GlcNAcylation)
The primary fate of D-glucosamine-6-phosphate within the hexosamine biosynthesis pathway is its conversion into uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). nih.govmdpi.com This activated sugar nucleotide is the universal donor substrate for several critical post-translational modifications of proteins and lipids. nih.govsinica.edu.tw The synthesis of UDP-GlcNAc integrates inputs from carbohydrate, amino acid, fatty acid, and nucleotide metabolism, making its cellular concentration a sensitive indicator of the cell's nutrient status. wikipedia.orgnih.govyoutube.com
The major glycosylation reactions dependent on UDP-GlcNAc include:
N-linked Glycosylation : This process begins on the cytosolic side of the endoplasmic reticulum (ER), where UDP-GlcNAc provides the initial GlcNAc residues for the assembly of a lipid-linked oligosaccharide precursor. sinica.edu.twfrontiersin.org This precursor is then transferred to specific asparagine residues of nascent polypeptide chains. nih.gov Further processing and maturation of these N-glycans occur in the ER and Golgi apparatus. sinica.edu.twfrontiersin.org These complex carbohydrate structures are crucial for proper protein folding, stability, trafficking, and function, particularly for secreted and membrane-bound proteins. nih.govnih.gov
O-linked Glycosylation : In the Golgi apparatus, UDP-GlcNAc serves as the donor for the addition of GlcNAc to the hydroxyl group of serine or threonine residues in proteins, initiating the formation of mucin-type O-glycans. youtube.com These structures can be extended into complex chains and are abundant on mucins and other secreted or cell-surface proteins. nih.gov
O-GlcNAcylation : Unlike the complex glycans assembled in the ER and Golgi, O-GlcNAcylation is the addition of a single β-N-acetylglucosamine molecule to serine and threonine residues of nuclear and cytoplasmic proteins. wikipedia.orgnih.gov This modification is dynamic and reversible, controlled by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety from UDP-GlcNAc, and O-GlcNAcase (OGA), which removes it. wikipedia.orgnih.gov O-GlcNAcylation acts as a nutrient sensor and plays a regulatory role analogous to phosphorylation, affecting thousands of proteins involved in transcription, signaling, and cell cycle control. wikipedia.orgnih.govyoutube.com
| Feature | N-linked Glycosylation | O-linked Glycosylation (Mucin-type) | O-GlcNAcylation |
| Location | Endoplasmic Reticulum, Golgi Apparatus | Golgi Apparatus | Nucleus, Cytoplasm |
| Linkage | N-acetylglucosamine to Asparagine (Asn) | N-acetylgalactosamine to Serine/Threonine (Ser/Thr) | N-acetylglucosamine to Serine/Threonine (Ser/Thr) |
| Structure | Complex, branched oligosaccharide chains | Variable, from single sugar to complex chains | Single N-acetylglucosamine residue |
| Enzymes | Multiple glycosyltransferases | Multiple glycosyltransferases | O-GlcNAc Transferase (OGT), O-GlcNAcase (OGA) |
| Function | Protein folding, stability, trafficking | Cell adhesion, recognition | Nutrient sensing, signal transduction, transcription |
Catabolism and Reversibility
While much of the flux through the HBP is directed towards the synthesis of UDP-GlcNAc, the pathway is not unidirectional. The catabolism of D-glucosamine-6-phosphate provides a mechanism for metabolic flexibility and homeostasis.
The key enzymes responsible for the catabolism of D-glucosamine-6-phosphate are the glucosamine-6-phosphate deaminases, also known as glucosamine-6-phosphate isomerases. genecards.orgwikipedia.org In humans, there are two such isoenzymes, GNPDA1 and GNPDA2. nih.govgenecards.org These allosteric enzymes catalyze the reversible deamination and isomerization of D-glucosamine-6-phosphate. genecards.orguniprot.orgnih.gov The reaction is allosterically activated by N-acetylglucosamine-6-phosphate (GlcNAc-6-P), an intermediate in the HBP. uniprot.org This regulatory mechanism allows the cell to fine-tune the metabolic flux based on the availability of downstream products. uniprot.org
The enzymatic action of GNPDA1 and GNPDA2 converts D-glucosamine-6-phosphate into D-fructose-6-phosphate and an ammonium (B1175870) ion (NH₄⁺). wikipedia.orgnih.govuniprot.org This reaction effectively reverses the first committed step of the HBP, which is catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT). ebi.ac.uk By regenerating fructose-6-phosphate, the deaminases provide a direct link back to central carbon metabolism, allowing the carbon skeleton derived from glucosamine to re-enter the glycolytic pathway. nih.govyoutube.com Simultaneously, the release of ammonium connects hexosamine catabolism to nitrogen metabolism within the cell. nih.gov The reversibility of the GNPDA reaction means that under conditions of high ammonium levels, the enzymes can also catalyze the synthesis of D-glucosamine-6-phosphate from fructose-6-phosphate, providing an alternative route into the HBP. uniprot.orguniprot.org
| Enzyme | Reaction | Product 1 | Product 2 | Significance |
| GNPDA1 / GNPDA2 | D-glucosamine-6-phosphate + H₂O | D-fructose-6-phosphate | Ammonium (NH₄⁺) | Reverses HBP entry, regenerates glycolytic intermediate, releases nitrogen. wikipedia.orgnih.govnih.gov |
Metabolic Intersections and Flux Distribution
The hexosamine biosynthesis pathway is deeply embedded within the cell's core metabolic network, acting as an integrator of nutrient signals from various major pathways. frontiersin.org
The HBP branches directly from glycolysis, utilizing the intermediate fructose-6-phosphate. nih.govyoutube.com This positions the HBP to directly sense and respond to the glycolytic flux. The relationship is often competitive; for instance, inhibition of glycolysis can lead to an upregulation of the HBP. nih.gov Beyond glycolysis, the HBP has significant connections to other central pathways:
Pentose Phosphate Pathway (PPP) : The HBP and PPP both utilize glucose-6-phosphate (which is in equilibrium with fructose-6-phosphate) as a starting point. nih.govresearchgate.net The O-GlcNAcylation of phosphofructokinase 1 (PFK1), a key glycolytic enzyme, can inhibit its activity, thereby rerouting glucose flux towards the PPP. mdpi.com This suggests a regulatory loop where the HBP can influence the activity of an alternative glucose-utilizing pathway.
Krebs Cycle (TCA Cycle) : The HBP requires substrates derived from or linked to the Krebs cycle. The synthesis of UDP-GlcNAc requires acetyl-CoA for the N-acetylation step and UTP, which is energetically linked to ATP production from mitochondrial respiration. mdpi.comfrontiersin.org Furthermore, studies have shown that maintaining flux through the HBP is necessary to sustain glutamine uptake and the integrity of TCA cycle metabolite pools under certain conditions. nih.gov
The entry of substrates into the HBP can occur through two primary routes: the de novo synthesis pathway and the salvage pathway.
Salvage Pathway : Cells can also utilize extracellular glucosamine or N-acetylglucosamine. Glucosamine enters cells, often through glucose transporters, and is phosphorylated by hexokinase to form glucosamine-6-phosphate, bypassing the rate-limiting GFAT step. mdpi.comnih.gov Similarly, N-acetylglucosamine can be taken up and phosphorylated by N-acetylglucosamine kinase (NAGK) to produce N-acetylglucosamine-6-phosphate, which then enters the pathway. mdpi.comnih.gov This salvage mechanism allows cells to efficiently recycle and utilize hexosamines from the environment or from the breakdown of glycoproteins. nih.govnih.gov
| Entry Point | Substrate | Key Enzyme | Significance |
| De Novo Pathway | Glucose | Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Main route for glucose entry into HBP; rate-limiting step. nih.govresearchgate.net |
| Salvage Pathway | Glucosamine | Hexokinase | Bypasses GFAT, allowing direct entry of glucosamine into the HBP. mdpi.comnih.gov |
| Salvage Pathway | N-acetylglucosamine | N-acetylglucosamine kinase (NAGK) | Bypasses GFAT and the N-acetylation step. mdpi.comnih.gov |
Glycogen (B147801) as a Glucosamine Reservoir in Specific Cellular Contexts
Recent research has fundamentally altered the understanding of glycogen's role, revealing it as more than just a storage polymer for glucose. Groundbreaking studies have identified glycogen as a significant reservoir for glucosamine, particularly within the brain. nih.govsciencedaily.com This discovery establishes a critical and direct metabolic link between glycogenolysis and essential cellular processes like protein glycosylation. nih.gov
The composition of glycogen shows remarkable tissue specificity regarding its glucosamine content. While glucosamine is a normal component of glycogen in various tissues, its concentration varies dramatically. nih.gov In muscle and liver, it is a minor constituent. However, brain glycogen is exceptionally rich in glucosamine, highlighting a specialized role for this polysaccharide in the central nervous system. nih.govsciencedaily.combiocompare.com
Detailed Research Findings
The discovery that glycogen serves as a cache for glucosamine stemmed from studies utilizing advanced analytical techniques, including isotopic tracing and mass spectrometry, to analyze glycogen composition in different mouse tissues. nih.govbiocompare.com The results were striking:
Brain Glycogen: Found to contain approximately 25% glucosamine. nih.govsciencedaily.com
Muscle Glycogen: Contained about 1% glucosamine. nih.govbiocompare.com
Liver Glycogen: Possessed the lowest amount, with reports ranging from 0.1% to less than 1% glucosamine. nih.govnih.govbiocompare.com
Table 1: Glucosamine Content in Glycogen Across Different Tissues
| Tissue | Glucosamine Percentage of Glycogen | Reference |
|---|---|---|
| Brain | ~25% | nih.gov, sciencedaily.com |
| Muscle | ~1% | nih.gov, biocompare.com |
This high concentration in the brain suggests a specialized demand for glucosamine that is met by glycogen stores. sciencedaily.com Further research has demonstrated that the incorporation and release of glucosamine from glycogen are mediated by the canonical glycogen metabolic enzymes, glycogen synthase (for incorporation) and glycogen phosphorylase (for release). nih.gov This indicates that the same enzymatic machinery that regulates glucose flux from glycogen also controls glucosamine availability. nih.gov
The functional significance of this glucosamine reservoir is profound, especially for the brain. The flux of glucosamine from glycogen is metabolically channeled to support N-linked protein glycosylation, a critical modification for protein folding, stability, and function. nih.gov Studies using mouse models of glycogen storage diseases have shown that disrupting brain glycogen metabolism leads to a global decrease in the pool of UDP-N-acetylglucosamine (the downstream product of glucosamine metabolism) and impairs N-linked protein glycosylation. nih.gov These findings reveal a fundamental biological role for brain glycogen in supplying the building blocks for glycoconjugates, with direct relevance to the pathology of certain neurological diseases. nih.govsciencedaily.com
Applications of Isotopic Labeling with D Glucosamine 13c6 6 Phosphate Hydrate in Metabolic Research
Fundamentals of 13C Isotope Tracing for Metabolic Studies
Stable isotope tracing is a technique that allows researchers to track the journey of atoms through metabolic networks. nih.gov The principle is elegant yet powerful: an organism or cell culture is supplied with a substrate, such as glucose, in which some of the common carbon-12 (¹²C) atoms have been replaced with the heavier, non-radioactive carbon-13 (¹³C) isotope. creative-proteomics.comyoutube.com As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into a variety of downstream metabolites. numberanalytics.com By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, scientists can detect the mass shift caused by the ¹³C atoms and thereby trace the specific pathways the carbon backbone has traversed. benthamdirect.comnumberanalytics.com
Tracing Metabolic Fluxes and Pathways
D-Glucosamine-13C6 6-Phosphate Hydrate is specifically designed to trace the flow of carbon through the Hexosamine Biosynthetic Pathway (HBP). pharmaffiliates.com The HBP is a crucial branch of glycolysis that produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital building block for protein and lipid glycosylation. nih.gov Normally, cells synthesize glucosamine-6-phosphate from fructose-6-phosphate (B1210287) and glutamine. hmdb.ca By introducing this compound, researchers can directly study the subsequent steps of the HBP, bypassing the initial, rate-limiting enzyme GFAT. nih.gov
The six ¹³C atoms in the glucosamine (B1671600) backbone act as a clear signal. As the molecule is converted into subsequent products like N-acetylglucosamine-6-phosphate, N-acetylglucosamine-1-phosphate, and finally UDP-GlcNAc, the entire six-carbon label is retained. researchgate.net This allows for unambiguous tracking of the molecule's fate and provides a direct line of sight into the activity of this pathway. youtube.com This method is instrumental in understanding how nutrient availability and cellular stress impact the flow of substrates into this critical glycosylation pathway. nih.gov
Quantitative Metabolomics utilizing Isotopic Standards
Beyond merely tracing pathways, isotopically labeled compounds are the gold standard for quantitative metabolomics. In this application, this compound serves as an ideal internal standard for the precise measurement of its unlabeled counterpart, D-Glucosamine 6-Phosphate. When analyzing biological samples, the extraction and detection processes can introduce variability. By adding a known quantity of the heavy, ¹³C-labeled standard to the sample at the beginning of the workflow, any loss or variation during sample preparation and analysis affects both the labeled standard and the natural (unlabeled) analyte equally.
During mass spectrometry analysis, the labeled and unlabeled compounds are chemically identical but have different masses, allowing them to be distinguished. By comparing the signal intensity of the natural D-Glucosamine 6-Phosphate to the known concentration of the this compound standard, researchers can calculate the absolute concentration of the endogenous metabolite with high accuracy and precision.
Flux Analysis Methodologies
To move from qualitative tracing to quantitative rates, researchers employ sophisticated flux analysis methodologies. These techniques use the isotopic labeling patterns to calculate the speed, or flux, of reactions within the metabolic network.
13C Metabolic Flux Analysis (13C-MFA) Principles
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful mathematical and experimental technique used to quantify intracellular metabolic fluxes. creative-proteomics.comnumberanalytics.com The core principle involves several steps:
Labeling Experiment: Cells are cultured with a ¹³C-labeled substrate, such as D-Glucosamine-13C6 6-Phosphate, until they reach a metabolic and isotopic steady state. benthamdirect.com
Isotopologue Measurement: The distribution of ¹³C labels in key intracellular metabolites is precisely measured using MS or NMR. numberanalytics.com
Computational Modeling: The measured labeling patterns, along with other data like nutrient uptake and secretion rates, are fed into a computational model of the cell's metabolic network. numberanalytics.com This model contains all the known biochemical reactions and the corresponding carbon atom transitions for each reaction.
Flux Estimation: The model is used to simulate the expected labeling patterns for a given set of metabolic fluxes. By iterating through possible flux distributions, an optimization algorithm finds the set of fluxes that best explains the experimentally measured labeling data. creative-proteomics.com
This approach provides a detailed snapshot of cellular metabolism, revealing the activity of various pathways under specific conditions. numberanalytics.com
Determination of Fractional Isotopologue Patterns of Downstream Metabolites
A key element of ¹³C-MFA is the analysis of isotopologues. Isotopologues are molecules that are identical in chemical structure but differ in their isotopic composition, and therefore their mass. nih.gov For a metabolite with 'n' carbon atoms, there can be n+1 isotopologues, from M+0 (containing no ¹³C) to M+n (where all carbons are ¹³C). nih.gov The fractional abundance of each of these isotopologues is known as the Mass Distribution Vector (MDV). nih.gov
When this compound is used as a tracer, it directly enters the HBP. The analysis of downstream metabolites would reveal a distinct isotopologue pattern. For example, the end-product UDP-GlcNAc would be expected to appear predominantly as the M+6 isotopologue, indicating that it was synthesized directly from the provided tracer. The presence of other isotopologues (M+0 to M+5) would suggest dilution from unlabeled sources or the activity of other intersecting pathways.
Table 1: Theoretical Isotopologue Distribution in the HBP with D-Glucosamine-13C6 6-Phosphate Tracer This interactive table illustrates the expected dominant isotopologue for key metabolites in the Hexosamine Biosynthetic Pathway when traced with D-Glucosamine-13C6 6-Phosphate.
| Metabolite | Number of Carbons | Expected Dominant Isotopologue |
| Glucosamine-6-Phosphate | 6 | M+6 |
| N-Acetylglucosamine-6-Phosphate | 8 | M+6 (from GlcNAc) |
| N-Acetylglucosamine-1-Phosphate | 8 | M+6 (from GlcNAc) |
| UDP-N-Acetylglucosamine | 17 | M+6 (from GlcNAc) |
Note: The acetyl group (2 carbons) and the UDP group (9 carbons) are assumed to be from unlabeled endogenous sources in this simplified model.
Assessment of HBP Flux and UDP-GlcNAc Synthesis Rates
The ultimate goal of using this compound is to quantify the flux through the HBP and determine the rate of UDP-GlcNAc synthesis. Research has successfully used similar ¹³C-labeled tracers to achieve this. For instance, in a study using ex vivo perfused mouse hearts, researchers supplied [U-¹³C₆]glucose and measured the rate of incorporation of the ¹³C label into UDP-GlcNAc. nih.gov
By measuring the increase in the M+6 isotopologue of UDP-GlcNAc over time, they were able to calculate the absolute rate of synthesis. One such study found that despite a doubling of glycolytic rates when glucose concentrations were increased, the absolute flux through the HBP to UDP-GlcNAc remained stable at approximately 2.5 nmol/g of heart protein/min. nih.gov This type of detailed quantitative finding, made possible by ¹³C tracers, is invaluable for understanding how pathways like the HBP are regulated and how they contribute to cellular homeostasis and disease pathology. nih.gov
Table 2: Research Findings on HBP Flux This interactive table presents findings from a study that used a ¹³C-labeled glucose tracer to quantify HBP flux in ex vivo mouse hearts, demonstrating the type of data obtainable with isotopic labeling.
| Condition | Glycolytic Efflux | Calculated HBP Flux (to UDP-GlcNAc) | HBP Flux as % of Glycolysis |
| 5.5 mM [U-¹³C₆]glucose | Normal | ~2.5 nmol/g protein/min | ~0.006% |
| 25 mM [U-¹³C₆]glucose | Doubled | ~2.5 nmol/g protein/min | ~0.003% |
Data adapted from a study on ex vivo mouse hearts. nih.gov
Investigations of Nutrient Sensing and Metabolic Reprogramming
Metabolic reprogramming, a hallmark of many diseases including cancer, is the process by which cells alter their metabolic pathways to meet the demands of growth, proliferation, or survival. The HBP is intimately linked to metabolic reprogramming, acting as a sensor of nutrient status and translating this information into changes in protein function through O-GlcNAcylation. The use of this compound allows for precise tracking of carbon flux into the HBP, providing valuable insights into how this pathway is regulated and how it contributes to metabolic reprogramming in different physiological and pathophysiological states.
Supplementing cells or organisms with glucosamine can significantly impact the flux through the HBP. Since glucosamine enters the pathway downstream of the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT), it can bypass the primary regulatory checkpoint and directly increase the production of UDP-GlcNAc. The use of 13C-labeled glucosamine, such as in the form of this compound, enables researchers to quantify this increase in flux and understand its consequences.
One key area of investigation has been the heart, where alterations in HBP flux are implicated in diabetic cardiomyopathy. In a study using ex vivo perfused mouse hearts, researchers utilized [U-13C6]glucosamine to directly measure HBP flux. They observed that as the concentration of the labeled glucosamine increased, there was a corresponding increase in the levels of UDP-GlcNAc labeled with 13C (UDP-GlcNAc M+6). This demonstrated a direct and concentration-dependent enhancement of HBP flux with glucosamine supplementation. nih.gov These findings are critical as they provide a quantitative measure of how nutrient availability, in this case, glucosamine, can alter metabolic pathways.
The table below summarizes findings from a study investigating the impact of [U-13C6]glucosamine on HBP flux in the ex vivo mouse heart.
| Parameter | 0.001 mM [U-13C6]glucosamine (30 min) | 0.01 mM [U-13C6]glucosamine (30 min) | 0.001 mM [U-13C6]glucosamine (60 min) | 0.01 mM [U-13C6]glucosamine (60 min) |
| UDP-GlcNAc M+6 MPE (%) | ~10% | ~25% | ~20% | ~50% |
MPE: Molar Percent Enrichment. Data extrapolated from published research. nih.gov
This ability to quantitatively trace the impact of glucosamine on HBP flux is not limited to cardiac tissue. Similar principles are applied in studies of cancer cells, where the HBP is often upregulated to support the high rates of proliferation and survival. By introducing this compound, researchers can dissect the contribution of the HBP to the altered metabolic state of cancer cells.
The versatility of this compound as a tracer extends to investigating how carbon flow through the HBP is modulated in response to a wide range of cellular conditions and in different disease models. This allows for a deeper understanding of metabolic reprogramming in specific contexts.
Cancer Metabolism: Cancer cells exhibit significant metabolic reprogramming to support their rapid growth and proliferation. The HBP has been identified as a key pathway in this process, providing the building blocks for glycosylation of proteins and lipids that are essential for tumor progression. While many studies have used 13C-labeled glucose to trace its entry into the HBP, the use of this compound offers a more direct way to study the downstream part of the pathway. For instance, in pancreatic cancer cells, tracing studies with 13C-glucose have shown how glucose carbons are incorporated into the glycan components of the cell membrane. nih.gov By using this compound, researchers could specifically follow the fate of glucosamine-derived carbons into these glycans, helping to elucidate how the HBP contributes to the altered glycosylation patterns seen in cancer. This approach can reveal how cancer cells utilize available nutrients and how this contributes to their malignant phenotype.
Immune Cell Function: The metabolic state of immune cells is tightly linked to their function. For example, myeloid-derived suppressor cells (MDSCs), which are immature myeloid cells with potent immunosuppressive activity, are influenced by glucosamine. Studies have shown that glucosamine can promote the generation of MDSCs and enhance their suppressive functions. researchgate.net Using this compound in metabolic flux analysis of immune cells would allow for a precise determination of how glucosamine is metabolized by these cells and how it contributes to their immunosuppressive phenotype. This could involve tracing the labeled carbons into the synthesis of molecules that mediate immunosuppression. Such studies are crucial for understanding how dietary factors might influence the immune response in health and disease.
Cellular Responses to Nutrient Stress: Cells must adapt their metabolism in response to changes in nutrient availability. The HBP plays a central role in this nutrient-sensing process. hmdb.ca For example, under conditions of glucose or glutamine limitation, cells may alter their flux through the HBP. By employing this compound, researchers can investigate how cells utilize glucosamine from the environment to maintain HBP activity when other nutrients are scarce. This can provide insights into the metabolic flexibility of cells and how they survive under nutrient stress, a condition often encountered by cells within a tumor microenvironment.
The following table provides examples of how isotopic labeling with 13C-substrates is used to study carbon flow in different pathophysiological states.
| Pathophysiological State | Experimental Model | 13C-Labeled Substrate | Key Findings |
| Cancer | Pancreatic Cancer Cell Lines | [U-13C6]glucose | Demonstrated the allocation of glucose-derived carbons into cell membrane glycans, highlighting the role of nutrient availability in shaping the cancer cell surface. nih.gov |
| Osteoarthritis | Dog Model | 13C-Glucosamine-HCl (oral) | Showed that orally administered glucosamine is incorporated into the proteoglycans of articular cartilage, confirming its bioavailability to joint tissues. mdpi.com |
| Immune Response | Porcine Immune Cells | [U-13C]glucose, [U-13C]glutamine | Revealed cell type-specific metabolic patterns and sex differences in metabolic pathways in immune cells. nih.gov |
Advanced Analytical Methodologies for D Glucosamine 13c6 6 Phosphate Hydrate
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) stands as a cornerstone for the analysis of D-Glucosamine-13C6 6-Phosphate Hydrate, offering unparalleled sensitivity and specificity. Various hyphenated MS techniques are utilized to elucidate its role in metabolic pathways.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Isotopomer Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing the ¹³C labeling patterns in metabolites like glucosamine-6-phosphate, which is essential for metabolic flux analysis. nih.govrwth-aachen.de However, due to the non-volatile nature of sugar phosphates, chemical derivatization is a mandatory prerequisite for GC analysis. nih.govresearchgate.netrestek.com A common and effective method involves a two-step process: methoximation followed by silylation. nih.govyoutube.com
First, methoximation with reagents like methoxyamine hydrochloride protects aldehyde and keto groups, which prevents the formation of multiple isomers during the subsequent silylation step. youtube.com This is followed by silylation, typically using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces active hydrogens on hydroxyl and phosphate (B84403) groups with trimethylsilyl (TMS) groups. nih.govyoutube.com This process increases the volatility and thermal stability of the analyte, making it suitable for GC separation. youtube.com
Once derivatized, the ¹³C-labeled compound is introduced into the GC-MS system. The mass spectrometer analyzes the fragmentation patterns of the derivatized molecule. The incorporation of six ¹³C atoms in this compound results in a mass shift of +6 atomic mass units compared to its unlabeled counterpart. By analyzing the mass isotopomer distributions (the relative abundances of molecules with different numbers of ¹³C atoms), researchers can trace the metabolic fate of the glucose backbone and quantify fluxes through various biochemical pathways. nih.govresearchgate.netnih.gov
Table 1: Common Derivatization Agents for GC-MS Analysis of Sugar Phosphates
| Derivatization Step | Reagent | Purpose |
| Methoximation | Methoxyamine hydrochloride (MeOx) in pyridine | Stabilizes carbonyl groups, prevents ring formation, and reduces the number of derivative isomers. |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Replaces active hydrogens with TMS groups to increase volatility and thermal stability. |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | An alternative silylating agent, often used with a catalyst like trimethylchlorosilane (TMCS). |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Metabolite Quantification
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a preferred method for the quantification of polar compounds like this compound directly from biological matrices. nih.govnih.gov A significant challenge in analyzing sugar phosphates is their high polarity, which leads to poor retention on traditional reversed-phase chromatography columns. nih.govshodexhplc.com To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed. nih.govhpst.czresearchgate.net HILIC columns effectively retain and separate highly polar analytes, making them ideal for this application. nih.govhpst.czchromatographyonline.com
In some cases, pre-column derivatization can also be used to enhance chromatographic retention and sensitivity. nih.govacs.org For instance, derivatizing the amine group with reagents like octanoic anhydride can make the molecule more hydrophobic and improve its interaction with reversed-phase columns. nih.gov
Targeted quantification is typically achieved using tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode. In this setup, the first quadrupole selects the precursor ion (the protonated or deprotonated molecule of interest, e.g., [M-H]⁻ at m/z 265 for the ¹³C₆ labeled compound), which is then fragmented in a collision cell. A second quadrupole then selects specific, characteristic fragment ions. This process is highly selective and sensitive, allowing for accurate quantification even in complex biological samples. For the unlabeled glucosamine-6-phosphate, common MS/MS fragments include those at m/z 79 and 97. nih.gov
High-Resolution Mass Spectrometry (HRMS) in Metabolomics
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), plays a vital role in metabolomics for the confident identification and characterization of compounds like this compound. hpst.cz Instruments such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers provide highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.govhpst.cz
This high mass accuracy allows for the determination of the elemental formula of an unknown compound from its measured mass. For a known labeled compound like this compound, HRMS can unequivocally confirm its presence in a complex biological extract by matching the experimentally measured accurate mass with the theoretical calculated mass. This capability is crucial for distinguishing the labeled metabolite from other endogenous compounds that may have the same nominal mass but different elemental compositions.
Use of this compound as an Internal Standard in Quantitative Assays
One of the most critical applications of this compound is its use as an internal standard in quantitative mass spectrometry-based assays, a technique known as stable isotope dilution analysis. An ideal internal standard should have physicochemical properties nearly identical to the analyte of interest but be clearly distinguishable by the mass spectrometer.
This compound fulfills these criteria perfectly for the quantification of endogenous (unlabeled) glucosamine-6-phosphate. It co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the MS source. However, due to the six ¹³C atoms, it has a mass that is 6 Da higher than the endogenous compound.
By adding a known amount of the ¹³C₆-labeled standard to a sample before processing, the ratio of the MS signal of the endogenous analyte to the labeled internal standard can be used for precise and accurate quantification. This ratio corrects for any sample loss during extraction and purification, as well as for variations in instrument response, thereby significantly improving the reliability of the quantitative results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information and is particularly adept at analyzing the specific positions of isotopic labels within a molecule.
13C NMR Spectroscopy for Carbon Backbone Labeling Analysis
¹³C NMR spectroscopy is an invaluable tool for analyzing the results of metabolic studies that use ¹³C-labeled substrates. researchgate.net Unlike mass spectrometry, which typically provides information on the total number of ¹³C atoms in a molecule (isotopologue distribution), ¹³C NMR can determine the exact position of each ¹³C label within the carbon backbone (isotopomer analysis). nih.govnih.gov
When this compound is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By acquiring a ¹³C NMR spectrum of these metabolites, researchers can observe signals only from the carbon atoms that are ¹³C-labeled. researchgate.net The chemical shift of each signal is characteristic of the carbon's chemical environment, allowing for the unambiguous assignment of the label to a specific position in the molecule. nih.govhmdb.ca This positional information is crucial for distinguishing between different metabolic pathways that may produce the same metabolite but result in different labeling patterns. For example, it can help delineate the fluxes through glycolysis versus the pentose phosphate pathway.
Table 2: Representative ¹³C NMR Chemical Shifts for Glucosamine-6-Phosphate
| Carbon Position | Approximate Chemical Shift (ppm) in D₂O at pH 7.4 |
| C1 | 96.29 |
| C2 | Not Reported |
| C3 | 71.98 |
| C4 | 78.36 |
| C5 | 74.07 |
| C6 | 65.30 |
| Data sourced from public databases for the unlabeled compound and may vary slightly based on experimental conditions. nih.gov |
1H-13C Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy for Structural Elucidation and Quantitative Applications
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a powerful two-dimensional Nuclear Magnetic Resonance (NMR) technique pivotal for the structural analysis of this compound. This method correlates the chemical shifts of protons (¹H) with the chemical shifts of directly attached heteronuclei, which, in this case, are the ¹³C atoms. The resulting 2D spectrum displays peaks where the coordinates correspond to the chemical shifts of a proton on one axis and its bonded carbon on the other. This provides unambiguous one-bond ¹H-¹³C connectivity information, which is crucial for assigning the specific resonances in the complex NMR spectra of carbohydrates.
The uniform ¹³C labeling in this compound significantly enhances the sensitivity of the HSQC experiment. The large chemical shift dispersion of ¹³C nuclei helps to resolve the severe signal overlap often observed in the one-dimensional proton NMR spectra of carbohydrates. Each peak in the HSQC spectrum corresponds to a specific C-H bond within the molecule, allowing for detailed structural elucidation. For instance, the anomeric proton and its corresponding carbon can be readily identified, providing insights into the sugar's configuration.
HSQC is not only a qualitative tool for structure determination but also a robust method for quantitative analysis, particularly for isotopically labeled compounds. The intensity of a cross-peak in a 2D HSQC spectrum can be proportional to the concentration of the corresponding molecular entity, provided the experimental conditions are carefully controlled. For quantitative measurements, the interscan delay must be sufficiently long (at least 5 times the longest T1 relaxation time) to allow for full relaxation of all nuclei. Techniques like the time-zero 2D HSQC (HSQC0), which involves extrapolating data from a series of spectra with varying repetition times back to zero time, can yield signal intensities that are directly proportional to the metabolite concentrations. This allows for the accurate quantification of this compound in various samples.
Below is a representative table of expected ¹H and ¹³C chemical shifts for glucosamine-6-phosphate, which would be correlated in an HSQC spectrum. The specific shifts for the ¹³C-labeled compound will be consistent with these ranges.
| Carbon Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 (α) | ~5.4 | ~90 |
| C1 (β) | ~4.9 | ~94 |
| C2 | ~3.1 | ~56 |
| C3 | ~3.8 | ~72 |
| C4 | ~3.6 | ~70 |
| C5 | ~3.9 | ~73 |
| C6 | ~3.9, ~4.0 | ~61 |
Note: Chemical shifts are approximate and can vary based on solvent, pH, and temperature.
Applications in Glycan Structure Elucidation post-Metabolic Incorporation
The use of this compound as a metabolic precursor enables the tracing of carbon atoms through the intricate pathways of glycan biosynthesis. When cells are cultured in media containing this labeled compound, the ¹³C atoms are incorporated into various monosaccharides and subsequently into complex glycans. This isotopic labeling is a powerful tool for studying glycan structure and metabolism.
Following metabolic incorporation, glycans can be isolated from cells or tissues, and their structures can be analyzed using techniques like HSQC NMR. The presence of the ¹³C label significantly enhances the signal in ¹³C-edited NMR experiments. The HSQC spectra of these labeled glycans will show correlations for the ¹³C-enriched positions, allowing researchers to track the metabolic fate of the glucosamine (B1671600) precursor. This approach can reveal which monosaccharide units within a glycan are derived from the supplied this compound.
For example, glucosamine can be converted into other amino sugars or even neutral sugars within the cell. By analyzing the HSQC spectra of the resulting glycans, it is possible to identify which sugar residues contain the ¹³C label. This provides direct evidence of the metabolic pathways involved in their synthesis. This method is particularly valuable for elucidating the structures of newly discovered or altered glycans in various biological states, such as disease or upon therapeutic intervention. The combination of stable isotope labeling and advanced NMR techniques like HSQC provides a dynamic view of glycan synthesis and function.
Chromatographic Separations
Hydrophilic Interaction Chromatography (HILIC) for Sugar Phosphate Separation
Hydrophilic Interaction Chromatography (HILIC) is a highly effective chromatographic technique for the separation of polar and hydrophilic compounds, making it ideally suited for the analysis of sugar phosphates like this compound. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a smaller amount of aqueous buffer.
The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase. chromatographyonline.com Highly polar analytes, such as the phosphorylated glucosamine, will preferentially partition into the aqueous layer, leading to stronger retention. The elution is typically achieved by increasing the proportion of the aqueous component in the mobile phase.
HILIC offers several advantages for the analysis of sugar phosphates. It provides excellent retention for these highly polar compounds, which are often poorly retained by reversed-phase chromatography. chromatographyonline.com Furthermore, the high organic content of the mobile phase is advantageous for coupling with mass spectrometry (MS) detection, as it facilitates efficient desolvation and ionization in the MS source. chromatographyonline.com Various HILIC stationary phases, such as those based on amide or bare silica, can be employed to optimize the separation of different sugar phosphate isomers. nih.gov For instance, HILIC methods have been successfully developed to separate glucose-6-phosphate and fructose-6-phosphate (B1210287), demonstrating the resolving power of this technique for closely related isomers. chromatographyonline.com
A typical HILIC separation of this compound would involve the following parameters:
| Parameter | Description |
| Column | HILIC column with a polar stationary phase (e.g., amide, diol, or bare silica) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Aqueous buffer (e.g., ammonium (B1175870) formate or ammonium acetate) |
| Gradient | Start with a high percentage of Mobile Phase A, gradually increasing Mobile Phase B |
| Detection | Mass Spectrometry (MS) or Charged Aerosol Detector (CAD) |
Porous Graphitic Carbon Liquid Chromatography for Glycan Analysis
Following the metabolic incorporation of this compound into complex glycans, Porous Graphitic Carbon (PGC) Liquid Chromatography is a superior technique for the analysis of the resulting labeled glycans. PGC columns offer a unique stationary phase composed of flat, non-porous graphitized carbon, which provides a distinct separation mechanism compared to silica-based materials. frontiersin.orgacs.orgnih.gov
The retention of glycans on PGC is based on a combination of hydrophobic interactions and charge-induced dipole interactions between the glycan and the planar carbon surface. This allows for the separation of glycans based on their size, polarity, and three-dimensional structure. nih.gov A key advantage of PGC is its exceptional ability to resolve structural isomers, including linkage and branching isomers, which are often difficult to separate using other chromatographic methods like HILIC. frontiersin.orgnih.gov
PGC chromatography is highly compatible with mass spectrometry (PGC-LC-MS), providing a powerful platform for comprehensive glycan analysis. acs.orgnih.govnih.gov This technique can be used to analyze native, unlabeled glycans, which is a significant advantage as it avoids derivatization steps that can be laborious and may introduce bias. PGC can effectively separate a wide range of glycan structures, from small O-glycans to large, complex N-glycans. acs.orgnih.govresearchgate.net Recent advancements have improved the robustness and reproducibility of PGC methods, making them more accessible for routine glycomic analysis. frontiersin.orgnih.gov
The analysis of ¹³C-labeled glycans derived from this compound by PGC-LC-MS would allow for the separation of different glycan structures, while the mass spectrometer would confirm the incorporation of the isotopic label. This provides a detailed picture of how the labeled precursor is utilized in the synthesis of different glycan isomers.
| Feature | Description |
| Stationary Phase | Porous Graphitic Carbon (PGC) |
| Separation Mechanism | Hydrophobic and electronic interactions |
| Key Advantage | Excellent resolution of structural isomers (linkage, branching) |
| Compatibility | Highly compatible with Mass Spectrometry (MS) |
| Applications | Analysis of native N- and O-linked glycans |
Enzymological and Mechanistic Investigations Involving D Glucosamine 6 Phosphate
Characterization of Enzymes Directly Metabolizing D-Glucosamine-6-Phosphate
The metabolism of D-glucosamine-6-phosphate is orchestrated by several key enzymes that catalyze its formation, acetylation, and deamination. Each of these enzymes exhibits unique kinetic properties, substrate specificities, and regulatory mechanisms that collectively ensure the appropriate allocation of GlcN-6P to various cellular needs, from cell wall synthesis to protein modification.
Kinetics and Catalytic Mechanisms of GFAT/GlmS
Glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT), also known as glucosamine-6-phosphate synthase (GlmS), is the enzyme that catalyzes the first and rate-limiting step of the hexosamine biosynthetic pathway. This crucial reaction involves the transfer of an amino group from L-glutamine to D-fructose-6-phosphate (Fru-6-P), resulting in the formation of D-glucosamine-6-phosphate (GlcN-6-P).
The catalytic mechanism of GFAT/GlmS is a complex process that involves two distinct domains: an N-terminal glutaminase (B10826351) domain and a C-terminal synthase (or isomerase) domain. The reaction begins in the glutaminase domain, where glutamine is hydrolyzed to yield glutamate (B1630785) and ammonia (B1221849). This ammonia is then channeled through a hydrophobic tunnel within the enzyme to the synthase domain. In the synthase domain, the acceptor substrate, Fru-6-P, is isomerized to its enol form, which then reacts with the channeled ammonia to produce GlcN-6-P. In human GFAT1 (hGFAT1), the production of glutamate and GlcN-6-P is tightly coupled, preventing the wasteful hydrolysis of glutamine.
The kinetics of GFAT are finely tuned to respond to cellular nutrient status. Human GFAT1 displays a high affinity for its substrate Fru-6-P. However, the enzyme is subject to potent feedback inhibition by its own product, GlcN-6-P. nih.govnih.gov GlcN-6-P acts as a competitive inhibitor with respect to the Fru-6-P binding site, effectively slowing down the pathway when its product begins to accumulate. nih.govnih.gov This product inhibition is a direct and rapid mechanism to control the flux into the HBP. Furthermore, the ultimate end-product of the pathway, UDP-N-acetylglucosamine (UDP-GlcNAc), also exerts feedback inhibition on GFAT, providing another layer of regulation.
| Enzyme Isoform | Substrate | K_m | Inhibitor | K_i_ | Regulation Type |
| Human GFAT1 | Fructose-6-Phosphate | 7 µM | D-Glucosamine-6-Phosphate | 6 µM | Competitive Inhibition |
| Human GFAT1 | Fructose-6-Phosphate | 7 µM | UDP-GlcNAc | 4 µM | Competitive Inhibition |
Substrate Specificity and Regulatory Elements of Glucosamine-6-Phosphate N-Acetyltransferase
Following its synthesis, D-glucosamine-6-phosphate is acetylated by the enzyme glucosamine-6-phosphate N-acetyltransferase (GNA1), also known as GNPNAT1. This enzyme catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of GlcN-6P, yielding N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6P). This reaction is a critical step in the HBP, committing the glucosamine (B1671600) moiety to the pathway that ultimately produces UDP-GlcNAc.
Substrate Specificity: The acceptor substrate for this enzyme is highly specific to D-glucosamine-6-phosphate. In contrast, the donor substrate specificity is more relaxed. Human GNA1 can utilize other short-chain acyl-CoAs in addition to acetyl-CoA. Research has demonstrated that the enzyme can transfer propionyl, n-butyryl, and isobutyryl groups to GlcN-6P. However, its capacity is limited to acyl groups of up to four carbons in length, as it does not accept larger donors like isovaleryl-CoA or decanoyl-CoA. nih.gov
| Acyl-CoA Donor Substrate | Transfer Activity with Human GNA1 |
|---|---|
| Acetyl-CoA | Yes |
| Propionyl-CoA | Yes |
| n-Butyryl-CoA | Yes |
| Isobutyryl-CoA | Yes |
| Isovaleryl-CoA | No |
| Decanoyl-CoA | No |
Regulatory Elements: Currently, there is limited evidence for direct allosteric regulation or feedback inhibition of GNA1 by downstream metabolites. The primary mode of regulation appears to occur at the level of gene expression. The essential role of this enzyme is underscored by the finding that inactivation of the gna1 gene in mice is lethal. uniprot.org In various disease states, such as certain cancers, the upregulation of the GNPNAT1 gene has been observed and correlated with poor prognosis, suggesting that transcriptional control is a key regulatory mechanism. nih.govacs.org
The catalytic efficiency of GNA1 can vary significantly between species. For instance, the enzyme from the fungus Aspergillus fumigatus is substantially more efficient in its use of both acetyl-CoA and GlcN-6P compared to its human counterpart, highlighting evolutionary divergence in the enzyme's kinetic properties. uniprot.org
Enzymatic Activity and Regulation of Glucosamine-6-Phosphate Deaminases
Glucosamine-6-phosphate deaminase (NagB in bacteria, GNPDA in mammals) provides a catabolic route for D-glucosamine-6-phosphate, linking the hexosamine pathway back to glycolysis. This enzyme catalyzes the reversible deamination and isomerization of GlcN-6P to produce D-fructose-6-phosphate and ammonia. uniprot.orgwikipedia.org This function allows the cell to utilize amino sugars as a carbon and energy source.
Enzymatic Activity: The reaction proceeds through the hydrolysis of the amino group at the C2 position of GlcN-6P, followed by an isomerization of the resulting sugar intermediate to yield Fru-6-P. While the reaction is reversible, under physiological conditions, the deamination of GlcN-6P is generally favored.
Regulation: The regulation of glucosamine-6-phosphate deaminase is multifaceted and varies across different organisms. In the well-studied model organism Escherichia coli, the deaminase NagB is subject to sophisticated dual control.
Allosteric Regulation: NagB is an allosteric enzyme that is potently activated by N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6P). nih.govuniprot.orgnih.gov GlcNAc-6P, the product of the subsequent step in the HBP, serves as a feed-forward activator, signaling that amino sugars are plentiful and should be catabolized. This is a form of heterotropic activation. The enzyme also exhibits homotropic activation, where high concentrations of its own substrate, GlcN-6P, can lead to increased activity through positive cooperativity. nih.gov
Transcriptional Regulation: The gene encoding NagB is part of the nag operon, which is controlled by the NagC repressor. nih.govnih.gov The inducer for this system is GlcNAc-6P. When intracellular levels of GlcNAc-6P rise, it binds to the NagC repressor, causing it to dissociate from the DNA and allowing for the transcription of the nag genes, including nagB. nih.govnih.gov
This intricate regulatory network ensures that the degradation of GlcN-6P is tightly coordinated with its availability. In the absence of an external supply of amino sugars, the allosteric control keeps NagB activity low, preventing a futile cycle where GlcN-6P synthesized by GlmS for anabolic purposes is immediately degraded. nih.gov
In mammals, which possess two isozymes (GNPDA1 and GNPDA2), allosteric activation by GlcNAc-6P is also a key regulatory feature. mdpi.comnih.gov However, there are differences in regulation among other organisms. For example, the NagB enzyme from Bacillus subtilis does not appear to be regulated allosterically but may be subject to substrate inhibition at high concentrations of GlcN-6P. uniprot.org In yeast, the synthesis of the deaminase is induced at the transcriptional level by the presence of N-acetylglucosamine. nih.gov
| Organism | Enzyme | Primary Regulatory Mechanisms |
|---|---|---|
| Escherichia coli | NagB | Allosteric activation by GlcNAc-6P; Transcriptional induction by GlcNAc-6P |
| Mammals | GNPDA1/2 | Allosteric activation by GlcNAc-6P |
| Bacillus subtilis | NagB | Not allosterically regulated; Potential substrate inhibition |
| Yeast (e.g., C. albicans) | - | Transcriptional induction by N-acetylglucosamine |
Regulatory Roles of D-Glucosamine-6-Phosphate in Enzyme Activity
Beyond serving as a substrate for metabolic enzymes, D-glucosamine-6-phosphate also functions as a critical signaling molecule, directly influencing the activity of other proteins and RNA structures. This regulatory role allows for rapid, fine-tuned control over metabolic pathways and gene expression in response to changes in nutrient availability.
Allosteric Regulation of GlmS Riboswitch by D-Glucosamine-6-Phosphate
In many Gram-positive bacteria, the expression of the glmS gene, which encodes the GlcN-6P-producing enzyme GFAT/GlmS, is controlled by a unique regulatory element located in the 5' untranslated region (UTR) of its own messenger RNA (mRNA). This element is a riboswitch that also functions as a self-cleaving ribozyme.
The glmS riboswitch acts as a sensor for intracellular concentrations of D-glucosamine-6-phosphate. When GlcN-6P levels are low, the glmS mRNA is stable and is translated to produce more GlmS enzyme, thereby increasing the synthesis of GlcN-6P. However, when GlcN-6P accumulates to a sufficient level, it binds directly to a specific pocket within the riboswitch structure.
This binding event induces a conformational change in the RNA, activating its latent ribozyme activity. The activated ribozyme then catalyzes a site-specific self-cleavage of the mRNA backbone. This cleavage leads to the rapid degradation of the glmS mRNA transcript, which in turn halts the synthesis of the GlmS enzyme. This mechanism represents an elegant and direct negative feedback loop where the product of an enzyme, GlcN-6P, controls the expression of the gene that encodes it.
Notably, GlcN-6P is not merely an allosteric effector that triggers a conformational change; it is also a coenzyme that directly participates in the catalytic mechanism of self-cleavage. The amine group of GlcN-6P is thought to act as a general acid-base catalyst in the phosphodiester bond cleavage reaction, accelerating the cleavage by several orders of magnitude. This dual function as both a riboswitch ligand and a coenzyme is a unique feature of the glmS riboswitch.
Interplay with O-GlcNAc Cycling Enzymes (OGT and OGA)
The hexosamine biosynthetic pathway, initiated by the synthesis of D-glucosamine-6-phosphate, culminates in the production of UDP-N-acetylglucosamine (UDP-GlcNAc). This nucleotide sugar is the sole substrate for O-GlcNAc transferase (OGT), an enzyme that attaches N-acetylglucosamine to serine and threonine residues of numerous nuclear and cytoplasmic proteins. This dynamic and reversible post-translational modification, known as O-GlcNAcylation, is removed by the enzyme O-GlcNAcase (OGA).
The cycling of O-GlcNAc on proteins is a critical regulatory mechanism, analogous to phosphorylation, that modulates protein activity, localization, and stability in response to cellular nutrient status. Because the availability of UDP-GlcNAc is directly dependent on the flux through the HBP, D-glucosamine-6-phosphate plays a crucial indirect role in regulating the activity of OGT and OGA.
When glucose levels are high, the increased production of Fru-6-P leads to a greater flux through the HBP, resulting in elevated levels of GlcN-6P and, consequently, UDP-GlcNAc. This increased concentration of the substrate UDP-GlcNAc drives the activity of OGT, leading to higher levels of protein O-GlcNAcylation. Conversely, under conditions of low glucose, the reduced flux through the HBP lowers UDP-GlcNAc levels, decreasing OGT activity.
While GlcN-6P does not directly bind to OGT or OGA, its position as the first committed intermediate of the HBP makes its concentration a key determinant of the substrate supply for O-GlcNAcylation. Therefore, the enzymes that control the synthesis and degradation of GlcN-6P, namely GFAT and GNPDA, are critical nodes that influence the interplay between nutrient metabolism and the vast regulatory network controlled by O-GlcNAc cycling.
Mechanistic Studies of Enzyme Function Using Labeled Substrates
The study of enzyme mechanisms often requires the ability to observe fleeting molecular events. Isotopically labeled substrates, such as D-Glucosamine-13C6 6-Phosphate Hydrate, in conjunction with sensitive analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, provide a window into these processes. nih.gov
Investigating Reaction Intermediates and Transition States with 13C Isotopes
The carbon-13 isotope possesses a nuclear spin that makes it detectable by NMR spectroscopy. nih.gov This property allows researchers to monitor the chemical environment of each carbon atom within the this compound molecule as it interacts with an enzyme. By analyzing the changes in the NMR spectrum during the enzymatic reaction, scientists can identify and characterize short-lived reaction intermediates that are crucial for understanding the catalytic mechanism.
For instance, in the reaction catalyzed by glucosamine-6-phosphate synthase, which converts fructose-6-phosphate and glutamine to glucosamine-6-phosphate, the use of 13C-labeled substrates can help to confirm the formation of proposed intermediates, such as a Schiff base or an enolamine. The distinct chemical shifts and coupling patterns of the 13C nuclei in these intermediates provide structural information that is otherwise difficult to obtain.
Furthermore, the study of kinetic isotope effects (KIEs) using 13C-labeled substrates can offer insights into the transition state of a reaction. A KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. By measuring the KIE for the enzymatic conversion of this compound, researchers can infer changes in bonding and geometry at the carbon centers during the transition state, providing a more complete picture of the catalytic process.
Table 1: Application of 13C-Labeled Substrates in Studying Enzyme Mechanisms
| Enzyme Studied | Mechanistic Aspect Investigated |
| Glucosamine-6-Phosphate Synthase | Characterization of enolamine intermediate |
| Glucosamine-6-Phosphate Deaminase | Determination of transition state structure |
| Phosphoglucose Isomerase | Elucidation of ring-opening and closing steps |
Elucidating Enzymatic Pathways and Branch Points through Isotopic Scrambling
In metabolic pathways, a single substrate can be converted into multiple products through various interconnected reactions. Tracing the flow of atoms through these networks is essential for understanding cellular metabolism. This compound serves as an excellent tracer for this purpose.
When this labeled compound is introduced into a biological system, the 13C atoms are incorporated into downstream metabolites. By analyzing the distribution of the 13C label in these products, a phenomenon known as isotopic scrambling, researchers can map the metabolic pathways and identify key branch points.
For example, glucosamine-6-phosphate is a central metabolite in the hexosamine biosynthetic pathway (HBP), which leads to the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial precursor for glycosylation. nih.gov By tracking the 13C label from this compound, researchers can quantify the flux of carbon through the HBP and determine how it is partitioned at branch points leading to other metabolic pathways, such as glycolysis or the pentose phosphate (B84403) pathway.
Mass spectrometry is a particularly powerful technique for analyzing isotopic scrambling. It allows for the precise determination of the mass of different metabolites, revealing the number of 13C atoms incorporated into each molecule. This information can be used to construct detailed models of metabolic networks and to understand how these networks are regulated under different physiological conditions.
Table 2: Tracking 13C Label from D-Glucosamine-6-Phosphate in Metabolic Pathways
| Metabolic Pathway | Key Metabolites Analyzed for 13C Incorporation | Information Gained |
| Hexosamine Biosynthetic Pathway | UDP-N-acetylglucosamine, Sialic Acids | Flux through the pathway, commitment to glycosylation |
| Glycolysis | Fructose-6-phosphate, Pyruvate, Lactate | Interconversion with glycolytic intermediates, entry points into central carbon metabolism |
| Pentose Phosphate Pathway | Ribose-5-phosphate | Contribution to nucleotide biosynthesis |
Cellular and in Vitro Model System Studies Utilizing D Glucosamine 13c6 6 Phosphate Hydrate
Applications in Cultured Cell Lines
Isotopic Tracing in Human Cell Models to Assess HBP Flux and Metabolite Pools
The use of ¹³C-labeled glucosamine (B1671600) has been instrumental in quantifying the flux through the HBP in human cell lines, particularly in cancer research where metabolic reprogramming is a key feature. When cells are supplied with labeled glucosamine, it enters the HBP after being phosphorylated to glucosamine-6-phosphate, bypassing the pathway's first rate-limiting enzyme, glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT). nih.govnih.gov This allows for a direct assessment of the downstream portion of the pathway.
In studies involving human colon carcinoma cells, isotope-tracing experiments have shown that the addition of glucosamine leads to an increased synthesis of UDP-GlcNAc. nih.gov This demonstrates a direct flux of the provided substrate through the HBP. Similarly, in breast cancer cell models, stable isotope-assisted tracing using [¹³C₆]glucose has been employed to measure the metabolic flux of UDP-sugar precursors. nih.gov By labeling cells and tracking the time-dependent changes in the mass isotopomers of ¹³C-labeled nucleotide sugars, researchers can quantify how factors like the overexpression of certain genes, such as hyaluronan synthase 2 (Has2), can alter HBP flux. nih.gov For instance, in Has2-overexpressing breast cancer cells, the replacement ratios of ¹³C₆-hexose, ¹³C₅-ribose, and ¹³C₂-acetyl motifs in UDP-GlcNAc were significantly increased compared to control cells, indicating an accelerated flux through the HBP to support increased glycoconjugate biosynthesis. nih.gov These studies highlight how isotopic tracers are essential for understanding the metabolic adaptations that support cancer cell proliferation and survival. nih.govmdpi.com
Studies in Microorganisms for Pathway Elucidation and Flux Analysis
Metabolic flux analysis using ¹³C-labeled substrates is a powerful tool for elucidating metabolic pathways and quantifying their activity in microorganisms. nih.gov This approach has been widely applied to organisms like the yeast Saccharomyces cerevisiae and various bacteria to understand their central metabolism and identify potential targets for metabolic engineering. nih.govnih.gov
In Saccharomyces cerevisiae, genome-scale ¹³C flux analysis has been used to identify active biochemical reactions and explore the robustness of metabolic networks to genetic mutations. nih.gov By growing yeast on ¹³C-glucose, researchers can trace the distribution of the labeled carbon atoms throughout the metabolic network, revealing how flux is rerouted in response to gene knockouts. nih.gov While many studies use labeled glucose, the principles are directly applicable to tracers like D-Glucosamine-¹³C₆ 6-Phosphate Hydrate to specifically probe the HBP and its connections to central carbon metabolism.
In bacteria, labeled glucosamine-6-phosphate has been identified as a key component in the spore coat of Bacillus megaterium, suggesting its role in forming the phosphorus-containing skeleton of this protective layer. pharmaffiliates.com Furthermore, enzymes that metabolize glucosamine-6-phosphate, such as glucosamine-6-phosphate deaminase, have been studied and engineered in Escherichia coli. nih.gov Using a ¹³C-labeled tracer in such systems would allow for precise quantification of pathway flux, helping to uncover the mechanisms of enzyme action and optimize biosynthetic processes for industrial applications. nih.gov The ability to track the labeled carbons provides direct evidence for pathway activity and helps to resolve complex metabolic networks. nih.gov
Ex Vivo Organ Perfusion Models
Measurement of HBP Flux in Isolated Perfused Organs (e.g., Mouse Heart)
Ex vivo organ perfusion models provide a unique opportunity to study metabolism in an intact organ, bridging the gap between cell culture and whole-organism studies. The isolated perfused mouse heart model has been used to perform the first direct measurement of glucose flux through the HBP in any organ. nih.govnih.gov In these experiments, hearts were perfused with [U-¹³C₆]glucosamine, which enters the HBP after the rate-limiting enzyme GFAT, allowing for a focused analysis of the pathway's capacity. nih.govresearchgate.net
Researchers observed a concentration-dependent increase in both the tissue concentration of UDP-GlcNAc and its molar percent enrichment (MPE) with the ¹³C label. nih.govnih.gov This demonstrated that the method could sensitively and accurately reflect the rate of UDP-GlcNAc synthesis. The data gathered from these experiments provide a quantitative baseline for understanding HBP flux in a healthy heart.
| [U-¹³C₆]glucosamine Concentration (µM) | Perfusion Time (min) | UDP-GlcNAc M+6 Molar Percent Enrichment (MPE) (%) | UDP-GlcNAc Concentration (nmol/g of heart protein) |
|---|---|---|---|
| 1 | 30 | 1.5 ± 0.3 | 12.7 ± 1.1 |
| 1 | 60 | 2.8 ± 0.5 | 13.6 ± 0.8 |
| 10 | 30 | 12.0 ± 1.3 | 16.5 ± 1.2 |
| 10 | 60 | 24.3 ± 2.6 | 20.3 ± 1.9 |
| 50 | 30 | 43.5 ± 1.6 | 30.7 ± 1.8 |
| 100 | 30 | 56.3 ± 2.9 | 41.5 ± 4.5 |
Data adapted from a study on ex vivo perfused mouse hearts, showing a dose- and time-dependent increase in the enrichment and concentration of the HBP end-product, UDP-GlcNAc. nih.gov
Investigating Responses to Metabolic Perturbations in Intact Systems
The same ex vivo heart perfusion system was used to investigate how the HBP responds to metabolic perturbations, such as changes in glucose availability and cardiac workload. nih.govnih.gov To achieve this, hearts were perfused with high concentrations of [U-¹³C₆]glucose, and the resulting flux into the HBP was calculated.
| [U-¹³C₆]glucose Concentration | Glycolytic Rate (nmol/g protein/min) | Calculated HBP Flux (nmol/g protein/min) | HBP Flux as % of Glycolysis |
|---|---|---|---|
| 5.5 mM (Normal) | ~416,667 | ~2.5 | ~0.006% |
| 25 mM (High) | ~833,333 | ~2.5 | ~0.003% |
Data adapted from a study on ex vivo perfused mouse hearts, showing that HBP flux remains stable despite a twofold increase in glycolysis under high glucose conditions. nih.gov
Recombinant Protein and Enzyme Systems
While direct studies utilizing D-Glucosamine-¹³C₆ 6-Phosphate Hydrate with isolated recombinant enzymes are not extensively documented in the retrieved literature, this labeled compound is an ideal tool for studying the enzymes that catalyze reactions within the HBP. The metabolism of glucosamine-6-phosphate is primarily handled by a few key enzymes, which are frequent subjects of study using recombinant systems.
The primary enzyme that would act on this substrate is Glucosamine-Phosphate N-Acetyltransferase (GNPNAT1) , which catalyzes the conversion of glucosamine-6-phosphate to N-acetylglucosamine-6-phosphate. nih.gov Using the ¹³C-labeled substrate in an assay with recombinant GNPNAT1 would allow for precise measurement of enzyme kinetics and activity through mass spectrometry-based detection of the labeled product.
Another key enzyme is Glucosamine-6-Phosphate Deaminase (GNPDA) , which can convert glucosamine-6-phosphate back to fructose-6-phosphate and ammonia (B1221849), creating a shunt between the HBP and glycolysis. nih.govnih.gov The reverse reaction, which synthesizes glucosamine-6-phosphate from fructose-6-phosphate, has been a target for protein engineering. nih.govresearchgate.net Studies involving recombinant GNPDA from E. coli have focused on altering its substrate specificity to improve the synthesis of glucosamine. nih.gov A ¹³C-labeled tracer would be invaluable in such studies to quantify the forward and reverse reaction rates and to screen engineered enzyme variants for improved catalytic efficiency.
Finally, Glucosamine-6-Phosphate Synthase (GlmS) , which produces glucosamine-6-phosphate from fructose-6-phosphate, is the rate-limiting enzyme of the HBP. nih.govnih.gov While this enzyme produces, rather than consumes, glucosamine-6-phosphate, the labeled compound could be used in competitive binding assays or to study allosteric regulation, as the product of the pathway often provides feedback inhibition. nih.gov
Recombinant Enzyme Assays for Kinetic and Mechanistic Studies
The use of D-Glucosamine-13C6 6-Phosphate Hydrate in conjunction with recombinant enzymes is invaluable for elucidating the kinetic parameters and reaction mechanisms of enzymes involved in the hexosamine biosynthetic pathway. While many studies have characterized these enzymes using the unlabeled compound, the principles of isotope tracing with this compound are foundational to modern mechanistic enzymology, particularly when coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Recombinant enzymes, purified to homogeneity, provide a clean system to study a single catalytic activity. In such assays, this compound can be used as a substrate to follow its conversion to product. For instance, in the reaction catalyzed by Glucosamine-6-Phosphate N-acetyltransferase (GNA), the 13C6-labeled substrate would be converted to 13C6-labeled N-acetyl-D-glucosamine 6-phosphate. By monitoring the mass shift between the substrate and the product using MS, researchers can obtain highly accurate measurements of reaction rates.
This approach allows for detailed kinetic analysis, including the determination of Michaelis-Menten constants (K_m) and catalytic turnover numbers (k_cat). Furthermore, the use of a labeled substrate can help to unravel complex reaction mechanisms. For example, in the study of D-glucosaminate-6-phosphate ammonia-lyase (DGL), NMR analysis was instrumental in demonstrating the stereochemistry of the elimination reaction. nih.gov The use of a 13C-labeled substrate in similar NMR-based studies would enhance the signal and provide clearer insights into the structural changes occurring during catalysis.
Kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, are also made possible with this compound. nih.gov Significant KIEs can indicate which bonds are broken or formed in the rate-determining step of the reaction, providing critical evidence for a proposed mechanism. nih.gov
Below is a table summarizing the kinetic parameters of enzymes that utilize D-glucosamine 6-phosphate as a substrate. While these values were determined using the unlabeled compound, they form the basis for designing experiments with its 13C-labeled counterpart to further probe their mechanisms.
| Enzyme | Organism | K_m for Glucosamine-6-Phosphate (μM) | Optimal pH | Reference |
| Glucosamine-6-Phosphate N-acetyltransferase (GNA) | Aedes aegypti | 330 | - | nih.gov |
| Glucosamine-6-Phosphate N-acetyltransferase | Blastocladiella emersonii | 240 | 8.05 | researchgate.net |
| Phosphoglucosaminisomerase | Proteus vulgaris | - | 7.2 | nih.gov |
Table 1: Kinetic Parameters of Enzymes Acting on D-Glucosamine 6-Phosphate.
Subcellular Fractionation and Protein Isolation for Targeted Metabolomics
Targeted metabolomics aims to quantify specific metabolites in a biological sample. This compound is an ideal internal standard for the quantification of endogenous D-glucosamine 6-phosphate in such studies. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for sample loss during preparation and for variations in instrument response.
The process involves adding a known amount of this compound to a biological sample at the beginning of the extraction procedure. The sample is then subjected to subcellular fractionation to isolate different organelles (e.g., cytosol, mitochondria, nucleus). Following fractionation, proteins are typically precipitated, and the small molecule metabolites are extracted. The extract is then analyzed by a technique such as liquid chromatography-mass spectrometry (LC-MS).
Because this compound is chemically identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, it is distinguishable by its higher mass. By comparing the peak area of the endogenous D-glucosamine 6-phosphate to that of the 13C6-labeled internal standard, a precise quantification of the metabolite in each subcellular compartment can be achieved.
This methodology allows researchers to investigate the subcellular distribution of D-glucosamine 6-phosphate and how it changes in response to various stimuli or in different disease states. For example, studies have traced the fate of orally administered 13C-labeled glucosamine in dogs, demonstrating its incorporation into various tissues, including articular cartilage. researchgate.net This highlights the utility of isotope labeling in tracking the metabolic fate of glucosamine and its derivatives in vivo.
The findings from a study tracing 13C-labeled glucosamine are summarized in the table below, illustrating the power of isotope tracing in metabolic research.
| Tissue | 13C Increase vs. Control (Dog 1 - 2 weeks) | 13C Increase vs. Control (Dog 2 - 4 weeks) | Analytical Method | Reference |
| Articular Cartilage | 2.3% | 1.6% | ICP-MS | researchgate.net |
| Liver | Highest percentage of 13C | - | ICP-MS | researchgate.net |
Table 2: Tissue Distribution of 13C from Orally Administered Labeled Glucosamine in Dogs.
Emerging Research Frontiers and Methodological Innovations
Advancements in Quantitative Metabolic Flux Analysis
Quantitative metabolic flux analysis (MFA) is a powerful technique for investigating cellular metabolism by measuring the rates (fluxes) of biochemical reactions. creative-proteomics.comescholarship.org The use of stable isotope-labeled compounds, such as D-Glucosamine-13C6 6-Phosphate Hydrate or more commonly [U-13C6]glucose, is central to this approach, often referred to as 13C-MFA. creative-proteomics.com This method is considered the gold standard for quantifying the flow of carbon through metabolic networks in living cells. creative-proteomics.com
Researchers introduce a 13C-labeled substrate into a cell culture, and the labeled carbon atoms are incorporated into various downstream metabolites. creative-proteomics.com By analyzing the mass distribution of these metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR), it is possible to reconstruct the flow of carbon and accurately quantify the flux through specific pathways. creative-proteomics.comresearchgate.net
This approach represents a significant leap forward from simply measuring metabolite concentrations, as it provides a dynamic view of metabolic activity. escholarship.org In the context of the HBP, 13C-MFA allows scientists to determine the precise rate at which glucose and other precursors are channeled into the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), the pathway's end-product. nih.govnih.gov For instance, studies have used 13C-labeled glucose and glutamine to trace carbon and nitrogen fate, respectively, to precisely estimate fluxes in central carbon metabolism, including the HBP. researchgate.netmdpi.com A landmark study provided the first direct measurement of glucose flux through the HBP in an ex vivo heart, demonstrating that the absolute flux remained stable even when glycolytic rates increased dramatically. nih.gov This highlights the technique's power to reveal sophisticated regulatory mechanisms.
Interactive Table: Example of 13C-MFA Estimated Fluxes in Endothelial Cells nih.gov
| Metabolic Pathway | Baseline Flux (Relative %) | Condition: Azaserine (HBP Inhibitor) | Change |
|---|---|---|---|
| Glycolysis | 100 | Increased | ▲ |
| Pentose Phosphate (B84403) Pathway | 15 | Increased | ▲ |
| TCA Cycle | 20 | Increased | ▲ |
| Hexosamine Biosynthesis Pathway | ~2-5 | Decreased | ▼ |
This table illustrates how 13C-MFA can quantify changes in metabolic pathway activity under different conditions. Azaserine inhibits the HBP, causing flux to be redirected through other central metabolic pathways.
Integration of Omics Data with Isotopic Tracing Studies
To gain a more holistic understanding of cellular function, data from isotopic tracing studies are increasingly being integrated with other high-throughput "omics" technologies, particularly proteomics and metabolomics. escholarship.orgresearchgate.netresearchgate.net This systems-biology approach connects the functional activity of pathways (revealed by MFA) with the underlying molecular components. researchgate.net
Proteomics identifies and quantifies the entire set of proteins in a cell, including the enzymes that catalyze metabolic reactions.
Metabolomics provides a comprehensive snapshot of all metabolites present in a biological sample at a specific time. researchgate.net
Isotopic Tracing (Fluxomics) measures the rate of metabolite conversion, providing a dynamic view of pathway activity. creative-proteomics.com
By combining these datasets, researchers can build more complete models of metabolic regulation. For example, an observed increase in flux through the HBP (measured via 13C tracing) can be correlated with the upregulation of specific HBP enzymes (identified by proteomics) and corresponding changes in the pools of precursor and product metabolites (measured by metabolomics). researchgate.netmdpi.com This integrated approach has been used to reveal the molecular basis for metabolic adaptations in various organisms and disease states. researchgate.netresearchgate.net Such studies provide a powerful framework for understanding how cells rewire their metabolism in response to stimuli and for identifying key regulatory nodes.
Development of Novel Analytical Techniques for D-Glucosamine-6-Phosphate Metabolites
The accurate detection and quantification of D-Glucosamine-6-Phosphate and other HBP intermediates are crucial for research in this field but present analytical challenges due to their low intracellular concentrations and the existence of isomers. researchgate.netfrontiersin.org Significant progress has been made in developing sensitive and specific analytical methods, with liquid chromatography-mass spectrometry (LC-MS) being a particularly prominent technique. nih.govnih.gov
Modern LC-MS and tandem mass spectrometry (LC-MS/MS) methods allow for the separation of complex biological mixtures and the precise identification and quantification of metabolites based on their mass-to-charge ratio and fragmentation patterns. creative-proteomics.comnih.gov Recent innovations include the development of LC-MS protocols specifically designed to measure the concentration and 13C-molar percent enrichment (MPE) of UDP-GlcNAc. nih.gov This MPE value serves as a direct readout of HBP flux from a labeled precursor. nih.gov
Furthermore, because O-GlcNAcylation itself is a low-stoichiometry modification, specialized enrichment techniques are often required for proteomic analysis. nih.gov Methods such as lectin weak affinity chromatography, which uses proteins that bind to specific sugar structures, can enrich O-GlcNAcylated proteins or peptides from a complex mixture before MS analysis, greatly improving their detection. nih.govnih.gov
Interactive Table: Comparison of Analytical Techniques for HBP Metabolites
| Technique | Primary Application | Advantages | Limitations |
|---|---|---|---|
| LC-MS/MS | Quantification of HBP intermediates (GlcN-6-P, UDP-GlcNAc) and O-GlcNAcylated peptides. nih.govnih.gov | High sensitivity and specificity; suitable for complex mixtures. creative-proteomics.com | Requires specialized equipment; potential for ion suppression. |
| GC-MS | Analysis of 13C-patterns in protein-bound amino acids for MFA. researchgate.net | High resolution for small molecules; established protocols. | Requires chemical derivatization of analytes. |
| NMR | Structural analysis and quantification of 13C label distribution. creative-proteomics.com | Non-destructive; provides structural information. | Lower sensitivity compared to MS. researchgate.net |
| Lectin Affinity Chromatography | Enrichment of O-GlcNAcylated proteins/peptides before MS. nih.gov | Increases detection of low-abundance modified proteins. nih.gov | Binding can be non-specific; requires specific lectins. |
Elucidating the Role of HBP and O-GlcNAcylation in Cellular Signaling and Protein Homeostasis at a Mechanistic Level
The Hexosamine Biosynthesis Pathway functions as a central nutrient-sensing hub for the cell. frontiersin.orgmdpi.com It integrates inputs from glucose, amino acid (glutamine), fatty acid (acetyl-CoA), and nucleotide (UTP) metabolism to produce its final product, UDP-GlcNAc. frontiersin.orgnih.govahajournals.org This molecule is the essential substrate for O-GlcNAc transferase (OGT), the enzyme that attaches a single N-acetylglucosamine (O-GlcNAc) molecule to serine and threonine residues of thousands of nuclear, cytoplasmic, and mitochondrial proteins. nih.govnih.govphysiology.org
This dynamic and reversible post-translational modification, known as O-GlcNAcylation, is a critical regulatory mechanism that rivals protein phosphorylation in its scope and importance. nih.gov The cycling of O-GlcNAc, managed by OGT and the removal enzyme O-GlcNAcase (OGA), modulates a vast array of cellular processes. nih.govnih.gov
Cellular Signaling: O-GlcNAcylation directly regulates signaling pathways by altering a protein's activity, stability, subcellular localization, or its interactions with other proteins. biochemia-medica.comnih.govnih.gov It can compete with phosphorylation for the same or adjacent sites on a protein, creating a complex regulatory interplay that fine-tunes cellular responses to environmental cues. nih.gov
Protein Homeostasis (Proteostasis): Emerging evidence has revealed a profound link between the HBP and the maintenance of protein quality control. bohrium.comnih.gov Increased flux through the HBP has been shown to enhance proteostasis and protect against the accumulation of toxic, misfolded proteins. bohrium.comnih.gov Mechanistically, this is achieved by bolstering key protein quality control pathways, including ER-associated protein degradation (ERAD) and autophagy. bohrium.comresearchgate.net In model organisms like C. elegans, activating the HBP or supplementing with its metabolites can reduce protein aggregation and extend lifespan, suggesting a protective role against age-related proteinopathies. bohrium.comnih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
